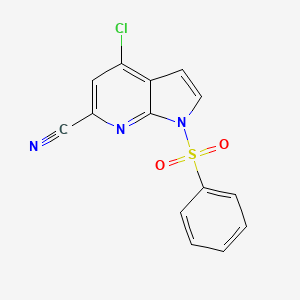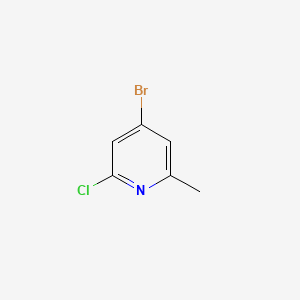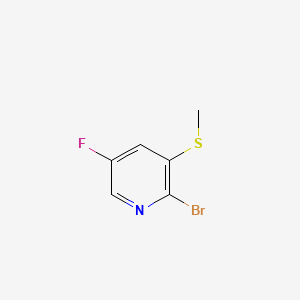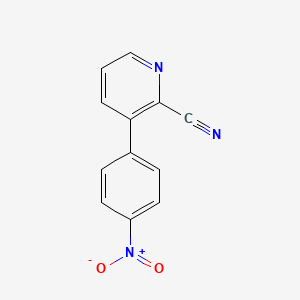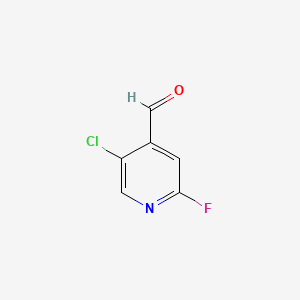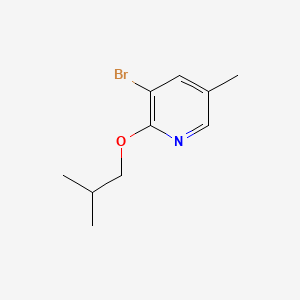
3-Bromo-2-isobutoxy-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-isobutoxy-5-methylpyridine is a chemical compound with the molecular formula C10H14BrNO . It is used in laboratory settings and is a specialty chemical .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-isobutoxy-5-methylpyridine is 1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 . The molecular weight of the compound is 244.13 .Wissenschaftliche Forschungsanwendungen
-
3-Bromo-2-isobutoxy-5-methylpyridine is a chemical compound with the CAS Number: 1255574-44-7 . It has a molecular weight of 244.13 . This compound is often used as a reagent in various chemical reactions .
-
One potential application of this compound could be in the field of organic synthesis . For example, it might be used as a building block in the synthesis of more complex organic molecules .
-
The specific methods of application or experimental procedures would depend on the context of the research. In general, this compound would be used in a controlled laboratory setting, following standard safety protocols for handling chemical reagents .
-
The results or outcomes obtained would also depend on the specific research context. In general, the use of this compound as a reagent could facilitate the synthesis of a wide range of organic molecules .
-
- This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- The compound could serve as a boron reagent in this process . The specific methods of application would depend on the context of the research, but generally, this would involve the use of a palladium catalyst and a base .
- The outcomes of this application could include the formation of new carbon-carbon bonds, facilitating the synthesis of a wide range of organic molecules .
-
Synthesis of Bipyridine Derivatives
- Similar compounds, such as 5-Bromo-2-methylpyridine and 2-Bromo-5-methylpyridine, have been used in the synthesis of bipyridine derivatives .
- It’s possible that 3-Bromo-2-isobutoxy-5-methylpyridine could be used in a similar manner, serving as a starting reagent for the synthesis of various bipyridine derivatives .
- The specific methods of application would again depend on the context of the research, but generally, this would involve controlled reactions in a laboratory setting .
- The outcomes of this application could include the synthesis of new bipyridine derivatives, which have a wide range of applications in areas such as materials science and coordination chemistry .
Safety And Hazards
The safety data sheet for 3-Bromo-2-isobutoxy-5-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRYGABMPQDQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682453 |
Source


|
| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-isobutoxy-5-methylpyridine | |
CAS RN |
1255574-44-7 |
Source


|
| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


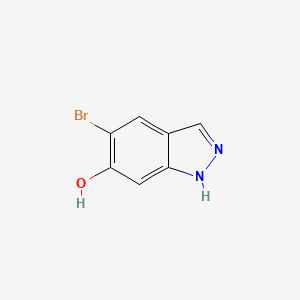
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)
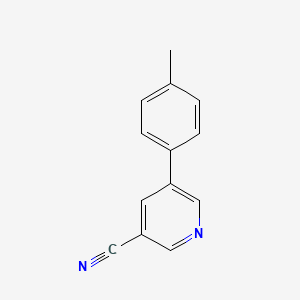
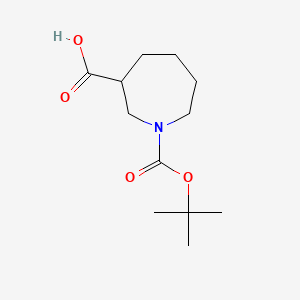
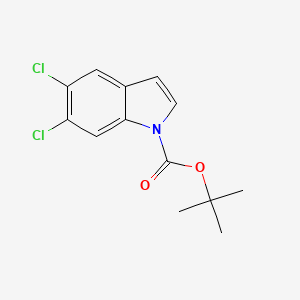

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)
